Imidazo[1,2-a]pyridine-3-acetamide, alpha-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including an acetamide group and a trimethylated nitrogen atom, making it of interest in medicinal chemistry.
Imidazo[1,2-a]pyridine-3-acetamide falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as an acetamide derivative due to the presence of the acetamide functional group.
The synthesis of Imidazo[1,2-a]pyridine-3-acetamide typically involves several key steps:
The improved synthesis method described in patents emphasizes minimizing steps and maximizing yields compared to earlier methods that were labor-intensive and yielded lower purity products. The use of phosphorus tribromide allows for efficient transformation with fewer by-products .
The molecular structure of Imidazo[1,2-a]pyridine-3-acetamide can be represented as follows:
Imidazo[1,2-a]pyridine-3-acetamide can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts such as acids or bases and can lead to the formation of more complex molecular architectures that retain biological activity .
The mechanism of action for Imidazo[1,2-a]pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have demonstrated that modifications in the substituents on the imidazo[1,2-a]pyridine ring can significantly alter binding affinities and biological activities .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for characterization .
Imidazo[1,2-a]pyridine derivatives have garnered attention for their potential applications in various fields:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects .
The core scaffold of imidazo[1,2-a]pyridine consists of a fused bicyclic system where the imidazole ring (positions 1-3) shares a bond with the pyridine ring (positions 4-8). For the compound Imidazo[1,2-a]pyridine-3-acetamide, α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-, systematic IUPAC naming follows a sequential approach:
The complete IUPAC name is 2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide, reflecting regiochemical precision [3].
Table 1: Substituent Positions and Functional Group Roles
Position | Substituent | Functional Role |
---|---|---|
C2 | 4-Methylphenyl | Aryl pharmacophore |
C3 | -CH(C=O)N(CH₃)₂ | Acetamide linker with tertiary amine |
C6 | Methyl | Pyridine ring modulator |
Acetamide-α | Hydroxyl (-OH) | Hydrogen-bond donor & stereogenic center |
Critical regiochemical rules:
α-Hydroxy vs. α-Oxo Isomers:The α-hydroxy derivative (I) features a chiral center (Cα-OH), while the α-oxo analogue (II) is planar and achiral. This structural divergence critically impacts physicochemical and biological properties:
Table 2: Comparative Properties of α-Hydroxy and α-Oxo Isomers
Property | α-Hydroxy Derivative (I) | α-Oxo Derivative (II) |
---|---|---|
Molecular Formula | C₁₉H₂₃N₃O₂ | C₁₇H₁₅N₃O₂ |
Molecular Weight | 325.41 g/mol | 293.32 g/mol |
Key Functional Group | -CH(OH)C=O | -C(O)C=O |
Chirality | Chiral (stereogenic Cα) | Achiral |
H-Bond Capacity | Donor: 1 (OH), Acceptor: 3 | Acceptor: 3 (no donor) |
Synthetic Pathway | Grignard addition to ketones [3] | Friedel-Crafts acylation |
Electronic and Steric Effects:
Synthetic Access:
X-ray diffraction analysis of related structures (e.g., N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide) reveals key conformational features:
Molecular Geometry:
Intermolecular Packing:
Table 3: Crystallographic Parameters for Analogous Compounds
Parameter | N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Theoretical Model for Target Compound |
---|---|---|
Crystal System | Monoclinic | Monoclinic (predicted) |
Space Group | P 2₁/c | P 2₁/c |
Unit Cell | a=13.968 Å, b=5.678 Å, c=15.815 Å, β=101.04° | Similar (with expanded c-axis) |
Torsion Angle (C2-C1'-C2') | 9.04° | 8–12° (MD-optimized) |
H-Bonding | N-H···N (3.12 Å) | O-H···N (2.85 Å predicted) |
Impact of α-Substituents:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: